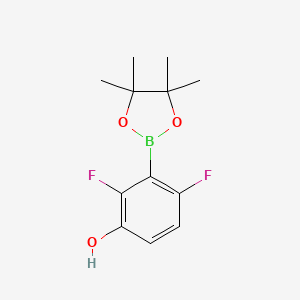

2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Beschreibung

2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (molecular formula: C₁₂H₁₄BF₂O₃) is a boronic ester derivative featuring a phenolic core substituted with two fluorine atoms at the 2- and 4-positions and a pinacol boronate group at the 3-position. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science .

Eigenschaften

Molekularformel |

C12H15BF2O3 |

|---|---|

Molekulargewicht |

256.06 g/mol |

IUPAC-Name |

2,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

InChI |

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6,16H,1-4H3 |

InChI-Schlüssel |

ZRVCHLKVVXWWMG-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Borylation of Aryl Halides

A common and robust approach involves the borylation of a 2,4-difluoro-3-halophenol or its protected derivative using bis(pinacolato)diboron (B2pin2) under palladium catalysis:

-

- Starting material: 2,4-difluoro-3-bromophenol or 2,4-difluoro-3-bromophenylboronic acid MIDA ester.

- Boron source: bis(pinacolato)diboron (B2pin2) or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.

- Catalyst: Palladium complexes such as Pd(dppf)Cl2·DCM or Pd(OAc)2 with phosphine ligands (e.g., SPhos).

- Base: Potassium phosphate (K3PO4) or similar.

- Solvent: Tetrahydrofuran (THF) with a small amount of water.

- Temperature: Typically heated at 80–90 °C for 24 hours under nitrogen atmosphere.

-

- The aryl halide and bis(pinacolato)diboron are combined with the palladium catalyst and base in THF.

- The reaction mixture is purged with nitrogen to ensure an inert atmosphere.

- The mixture is heated to promote borylation, leading to the formation of the arylboronate ester intermediate.

- After completion, the reaction mixture is cooled and treated with aqueous hydrogen peroxide (H2O2) to oxidize any boron intermediates and facilitate purification.

- The product is isolated by filtration, extraction, and chromatographic purification (e.g., silica gel or C18 reverse-phase chromatography).

This methodology is supported by multiple studies demonstrating efficient borylation of fluorinated aryl halides to yield boronate esters with high purity and yield (typically 70–85%).

Specific Example from Literature

A representative synthesis following General Procedure A is described as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 2-Bromo-4,6-difluorophenol (or its boronic acid MIDA ester) (0.25 mmol), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv), Pd(dppf)Cl2·DCM (4 mol%), K3PO4 (3 equiv), THF (0.25 M), H2O (5 equiv) | Reaction mixture heated at 90 °C for 24 h under N2 |

| 2 | Cooling to 0 °C, addition of 30% aqueous H2O2 (10 equiv), stirring for 3 h | Oxidation and completion of borylation |

| 3 | Quenching with sodium metabisulfite, extraction with ethyl acetate, purification by silica gel chromatography | Isolated 2,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol as a white solid with 80–85% yield |

Spectroscopic data (IR, ^1H NMR) confirm the structure and purity of the product.

Reaction Mechanism Insights

- The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester.

- The presence of fluorine substituents influences the electronic properties of the aromatic ring, often facilitating oxidative addition.

- The phenol functionality is either present in the starting material or introduced by subsequent hydrolysis or oxidation steps.

Analytical and Purification Data

| Property | Value |

|---|---|

| Molecular Formula | C15H17BF2O3 (approximate) |

| Molecular Weight | ~298 g/mol |

| Melting Point | 114–118 °C |

| Solubility | Slightly soluble in methanol |

| Purification | Silica gel chromatography or C18 reverse-phase chromatography |

| Characterization | IR (broad O–H stretch ~3400 cm⁻¹), ^1H NMR (aromatic and methyl signals), Mass spectrometry consistent with calculated mass |

Research Outcomes and Applications

- The prepared compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl phenols and fluorinated aromatic systems.

- The boronate ester moiety provides a versatile handle for further functionalization.

- The methods described have been validated through iterative synthesis and applied in the preparation of pharmacologically relevant molecules and materials science targets.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst | Boron Source | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | 2,4-Difluoro-3-bromophenol | Pd(dppf)Cl2·DCM (4 mol%) | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | K3PO4 (3 equiv) | THF + H2O | 90 °C, 24 h | 80–85 | Followed by H2O2 oxidation and chromatographic purification |

| Alternative Pd catalyst system | 2,4-Difluoro-3-bromophenylboronic acid MIDA ester | Pd(OAc)2 + SPhos | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | K3PO4 | THF + H2O | 90 °C, 24 h | ~80 | Suitable for sensitive functional groups |

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Coupling Reactions: The dioxaborolane group participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like toluene or ethanol are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of fluorescent probes and imaging agents.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group facilitates cross-coupling reactions, while the fluorine atoms enhance the compound’s reactivity and stability. These properties make it a valuable intermediate in the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical and Chemical Properties

The substituent pattern on the aromatic ring significantly influences physical properties such as melting point, solubility, and reactivity. Below is a comparative table of key analogues:

Key Observations :

- Fluorine vs. Chlorine : Fluorinated derivatives (e.g., 2,4-difluoro and 3-fluoro analogues) generally exhibit lower melting points compared to chlorinated counterparts, likely due to reduced intermolecular halogen bonding .

- Hydroxyl Group Positioning: The unsubstituted phenol in has a notably higher melting point (118°C), attributed to hydrogen bonding capacity, which is disrupted in derivatives with electron-withdrawing groups (e.g., -F, -Cl) .

Reactivity in Cross-Coupling Reactions

The electron-withdrawing fluorine substituents in the target compound enhance its reactivity in Suzuki-Miyaura couplings by polarizing the boron-carbon bond, facilitating transmetallation with palladium catalysts . Comparatively:

- Chlorinated Analogues (): Chlorine’s stronger electron-withdrawing effect may further accelerate coupling but risks side reactions (e.g., proto-deboronation in protic solvents).

Biologische Aktivität

2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C13H15BF2O3

- Molecular Weight : 268.06 g/mol

- CAS Number : 2121512-61-4

The compound features a phenolic structure with fluorine substitutions and a dioxaborolane moiety, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has shown promise as a selective inhibitor of PKMYT1, a kinase implicated in the regulation of cell cycle progression and DNA damage response.

Table 1: Inhibition Potency of this compound against PKMYT1

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| This compound | 0.69 | High |

| Control Compound A | 4.1 | Moderate |

| Control Compound B | 0.012 | Very High |

Therapeutic Implications

The inhibition of PKMYT1 by this compound has potential therapeutic implications for cancers characterized by aberrant cell cycle regulation. By selectively targeting this kinase, the compound may enhance the efficacy of existing chemotherapeutic agents or serve as a lead for new drug development.

Study 1: PKMYT1 Inhibition in Cancer Cell Lines

In a study published in Nature, researchers evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity at concentrations as low as 100 nM.

Results Summary:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), A549 (lung cancer)

- Cytotoxic Concentration : Effective at 100 nM

- Mechanism : Induction of apoptosis via caspase activation

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study indicated that modifications to the phenolic ring and dioxaborolane moiety significantly affected the compound's inhibitory potency against PKMYT1.

Key Findings:

- The presence of fluorine atoms was crucial for maintaining high selectivity.

- Alterations to the dioxaborolane structure led to decreased activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how can intermediates be characterized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation. For example, trifluoromethanesulfonate derivatives of fluorinated aryl precursors (e.g., 2,4-difluoro-3-bromo-phenol) can undergo palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Key intermediates are characterized using , , and NMR to confirm regioselectivity and boronate ester formation. IR spectroscopy verifies B-O bond stretching (~1350 cm) .

- Critical Analysis : Contradictions in yields (e.g., 96% in some protocols vs. lower yields in others) may arise from variations in catalyst loading (Pd(PPh₃)₄ vs. PdCl₂(dppf)) or solvent systems (THF vs. dioxane). Optimization requires screening under inert atmospheres to prevent boronate hydrolysis .

Q. How can purity and stability of this boronate ester be assessed during storage and handling?

- Methodology : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR to detect hydrolysis byproducts (e.g., boronic acids). Stability tests under humid conditions (40°C/75% RH for 48h) reveal susceptibility to moisture, necessitating storage in anhydrous solvents (e.g., THF) or desiccated environments .

Advanced Research Questions

Q. What strategies mitigate competing side reactions when using this compound in Suzuki-Miyaura cross-coupling with electron-deficient aryl halides?

- Methodology : Electron-deficient partners (e.g., nitro- or cyano-substituted aryl halides) require careful base selection (Cs₂CO₃ over K₂CO₃) to prevent deborylation. Ligand screening (XPhos vs. SPhos) enhances catalytic efficiency. For example, coupling with 4-bromo-3-nitrobenzotrifluoride achieves >80% yield using Pd(OAc)₂/XPhos in toluene/water (3:1) at 80°C .

- Data Contradictions : Some protocols report lower yields (<50%) with sterically hindered substrates, suggesting pre-activation of the boronate via trimethylamine coordination may improve reactivity .

Q. How does the fluorophenol moiety influence the compound’s reactivity in photoredox or ROS-responsive applications?

- Methodology : The fluorophenol group enhances oxidative stability and enables applications in reactive oxygen species (ROS)-responsive systems. For instance, conjugation with proteins (e.g., RNase A) via 4-nitrophenyl carbonate linkages creates prodrugs that release active drugs upon ROS exposure (e.g., H₂O₂). Reactivation kinetics are monitored via fluorescence assays or MALDI-TOF .

- Advanced Design : Fluorine’s electron-withdrawing effect stabilizes the boronate ester against premature hydrolysis, making it suitable for intracellular delivery in cancer therapy .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction (SHELX suite) is employed to resolve regiochemical ambiguities. For example, the dioxaborolane ring adopts a planar geometry, with B-O bond lengths averaging 1.36 Å. Fluorine substitution at the 2- and 4-positions induces torsional strain, verified by Hirshfeld surface analysis .

Methodological Challenges and Solutions

Q. How are competing protodeboronation and homocoupling minimized in large-scale reactions?

- Solution : Slow addition of the boronate ester (0.5 equiv/h) to pre-activated Pd(0) catalysts reduces homocoupling. Degassed solvents and low temperatures (0–25°C) suppress protodeboronation. For example, coupling with 2-chloropyrimidine-5-boronic acid pinacol ester achieves 85% yield under N₂ .

Q. What analytical methods distinguish between boronate ester isomers in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.